molecular formula C23H25N3O3 B6936611 N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No.: B6936611
M. Wt: 391.5 g/mol
InChI Key: KYJTZFIOFMZUTI-UHFFFAOYSA-N
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Description

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is a complex organic compound that features a unique combination of an oxazepane ring and an isoquinoline moiety

Properties

IUPAC Name

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-22-20-10-5-4-9-18(20)13-21(25-22)23(28)24-14-19-16-26(11-6-12-29-19)15-17-7-2-1-3-8-17/h1-5,7-10,13,19H,6,11-12,14-16H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJTZFIOFMZUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C(=O)N2)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the oxazepane ring, which can be synthesized through the reaction of benzylamine with an appropriate epoxide under basic conditions. The resulting oxazepane intermediate is then coupled with an isoquinoline derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinoline moiety could play a crucial role in binding to specific sites, while the oxazepane ring may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide
  • (S)-4-Benzyl-1,4-oxazepan-6-OL

Uniqueness

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is unique due to the combination of the oxazepane ring and the isoquinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields.

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